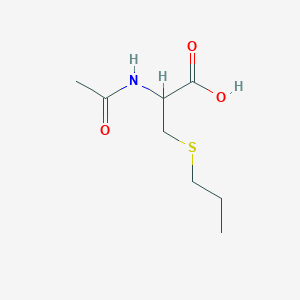

2-Acetamido-3-(propylsulfanyl)propanoic acid

Descripción

2-Acetamido-3-(propylsulfanyl)propanoic acid (CAS: 2177265-93-7), also known as N-Acetyl-S-propyl-L-cysteine, is a mercapturic acid derivative formed via the conjugation of glutathione with electrophilic compounds, followed by enzymatic processing in detoxification pathways . Its structure consists of a propylsulfanyl (-S-propyl) group attached to the β-carbon of an N-acetylated alanine backbone. This compound is part of a broader class of N-acyl-L-amino acids, which play critical roles in xenobiotic metabolism and excretion . Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen or naproxen, which feature arylpropanoic acid backbones for cyclooxygenase (COX) inhibition, this compound lacks aromatic groups and instead emphasizes sulfur-based functionality .

Propiedades

IUPAC Name |

2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine, which is then reacted with propyl bromide under basic conditions to yield N-Acetyl-S-propyl-L-cysteine .

Industrial Production Methods

Industrial production of N-Acetyl-S-propyl-L-cysteine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-propyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

Substitution: Alkyl halides are often used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Various alkylated derivatives.

Aplicaciones Científicas De Investigación

N-Acetyl-S-propyl-L-cysteine has several applications in scientific research:

Biomarker for Exposure: It is used as a biomarker for exposure to 1-bromopropane, an industrial solvent.

Toxicology Studies: It helps in understanding the metabolism and toxicology of 1-bromopropane.

Pharmacokinetics: Studies on its distribution and excretion provide insights into the pharmacokinetics of related compounds.

Mecanismo De Acción

N-Acetyl-S-propyl-L-cysteine exerts its effects primarily through its role as a metabolite. It is formed in the body through the metabolism of 1-bromopropane, involving debromination and conjugation with glutathione. This process helps in detoxifying the solvent and facilitating its excretion .

Comparación Con Compuestos Similares

2-Acetamido-3-(1,4-dihydroxynonan-3-ylthio)propanoic acid (DHN-MA)

- Structure : Features a longer C9 alkyl chain with hydroxyl groups at positions 1 and 4 .

- Function: Metabolite of 4-hydroxy-2-nonenal (HNE), a lipid peroxidation product. Urinary concentrations in humans are ~2.7 μg/L, reflecting its role in oxidative stress response .

- Comparison : The hydroxyl groups enhance polarity, increasing water solubility compared to the simpler propylsulfanyl group in the target compound.

2-Acetamido-3-(3-hydroxy-2-isopropyl-4-methoxy-4-oxobutanoylthio)propanoic acid

- Structure: Contains a thioester-linked hydroxy-isopropyl-methoxy-oxobutanoyl group .

- Function : Hydrolyzes to yield N-acetyl cysteine and 2-hydroxy-3-isopropylsuccinic acid, indicating its role as a prodrug or metabolic intermediate .

- Comparison : The complex substituent introduces steric hindrance and enzymatic cleavage sites, contrasting with the metabolically stable propylsulfanyl group in the target compound.

Aromatic Substituted Analogues

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

- Structure : Features a fluorinated and hydroxylated phenyl group .

- Properties : Fluorine enhances metabolic stability; the hydroxyl group allows hydrogen bonding, improving solubility (aqueous solubility ~15 mg/mL) .

- Comparison: Demonstrates how halogenation and hydroxylation balance lipophilicity and solubility, a contrast to the non-polar propylsulfanyl group.

Heterocyclic and Complex Analogues

2-Acetamido-3-(azulen-1-yl)propanoic acid

- Structure: Replaces sulfur with an azulenyl group (a non-benzenoid aromatic system) .

- Comparison : Highlights how aromaticity and electronic properties diverge from sulfur-based functionalities in biological interactions.

Levothyroxine Impurity: 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic acid

- Structure : Diiodophenyl and acetoxy groups increase molecular weight (MW 432.49 g/mol) .

- Function : Acts as a thyroid hormone analog due to iodine’s role in thyroxine biosynthesis .

- Comparison : Illustrates how heavy atom substitution directs biological activity, unlike the detoxification role of the target compound.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Metabolic and Pharmacological Contrasts

Key Research Findings

- Sulfur vs. Aromatic Groups : The propylsulfanyl group in the target compound prioritizes metabolic stability and excretion, whereas aromatic analogs (e.g., 4-chlorophenyl) emphasize target engagement .

- Functional Group Impact : Hydroxyl and halogen substituents enhance solubility or bioactivity, but the propylsulfanyl group’s simplicity avoids unintended pharmacological effects .

- Synthetic Utility: Unlike NSAID-like β-hydroxy-β-arylpropanoic acids (e.g., fenbufen), the target compound lacks COX inhibitory activity due to the absence of an acidic proton and aryl group .

Actividad Biológica

2-Acetamido-3-(propylsulfanyl)propanoic acid, also known as N-acetyl-S-propyl-L-cysteine, is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to cysteine and is believed to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and cytoprotective effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C8H15NO3S2

- Molecular Weight : 223.34 g/mol

- CAS Number : 10014396

Antioxidant Properties

Research indicates that 2-acetamido-3-(propylsulfanyl)propanoic acid exhibits significant antioxidant activity. This activity can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that this compound can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It appears to inhibit pro-inflammatory cytokines and mediators, which may contribute to its therapeutic potential in conditions such as arthritis and other inflammatory disorders.

Cytoprotective Effects

2-Acetamido-3-(propylsulfanyl)propanoic acid has shown cytoprotective effects in various cell types. For instance, it has been reported to protect neuronal cells from apoptosis induced by neurotoxic agents. This protective mechanism may involve modulation of signaling pathways associated with cell survival and death.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of neurodegeneration evaluated the effects of 2-acetamido-3-(propylsulfanyl)propanoic acid on cognitive function and neuronal survival. The results indicated that administration of the compound significantly improved cognitive performance in behavioral tests and reduced neuronal loss in the hippocampus.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cognitive Performance (score) | 45 ± 5 | 75 ± 4* |

| Neuronal Survival (%) | 50 ± 10 | 80 ± 5* |

*Statistically significant difference (p < 0.05).

Case Study 2: Inhibition of Inflammatory Markers

In a clinical trial involving patients with chronic inflammatory conditions, the administration of 2-acetamido-3-(propylsulfanyl)propanoic acid resulted in a marked decrease in levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

| Marker | Baseline Level (mg/L) | Post-Treatment Level (mg/L) |

|---|---|---|

| C-reactive protein | 10.5 ± 1.0 | 4.2 ± 0.5* |

| Interleukin-6 | 8.0 ± 1.5 | 3.0 ± 0.8* |

*Statistically significant difference (p < 0.01).

The biological activities of 2-acetamido-3-(propylsulfanyl)propanoic acid are thought to be mediated through several mechanisms:

- Reduction of Oxidative Stress : By enhancing antioxidant enzyme activity.

- Modulation of Inflammatory Pathways : Inhibiting NF-kB signaling and reducing cytokine production.

- Protection Against Apoptosis : Through activation of survival pathways such as PI3K/Akt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.